molecular formula C12H11N5O3S B2500442 methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate CAS No. 1058238-65-5

methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2500442
CAS No.: 1058238-65-5
M. Wt: 305.31
InChI Key: HNXIMZNUNDIGIV-UHFFFAOYSA-N
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Description

Methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core linked via a thioether bridge to a furan-2-carboxylate ester. This structure combines a nitrogen-rich bicyclic system (triazolo-pyrimidine) with a furan-carboxylate moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 5-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S/c1-17-10-9(15-16-17)11(14-6-13-10)21-5-7-3-4-8(20-7)12(18)19-2/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXIMZNUNDIGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC3=CC=C(O3)C(=O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₅N₅O₂S
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 606108-35-4

This compound features a furan ring and a triazole-pyrimidine moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole and pyrimidine rings followed by the introduction of the furan carboxylate group.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study : A derivative was tested against HeLa and HepG2 cancer cell lines, demonstrating an IC₅₀ value of approximately 62.37 µg/mL against HeLa cells .
  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival through interaction with DNA or RNA synthesis pathways.

Antibacterial Activity

The compound's structural components suggest potential antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : Similar furan derivatives have shown MIC values as low as 1.00 µg/mL against Staphylococcus aureus .
  • Mechanism : The antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

Preliminary studies indicate that compounds related to this structure also possess antifungal activity:

  • Case Study : Research on triazole derivatives has shown effectiveness against various fungal strains, suggesting that this compound could exhibit similar properties.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural Feature Biological Activity
Furan RingAnticancer activity
Triazole MoietyAntimicrobial effects
Thioether LinkageEnhances bioavailability

Research indicates that modifications to these structural features can significantly impact the efficacy and selectivity of the compound against specific biological targets.

Comparison with Similar Compounds

Research Findings and Trends

  • Triazolo-Pyrimidine Scaffold : Widely exploited in drug discovery due to its mimicry of purine bases. Substitutions at positions 3 and 7 are critical for tuning activity and selectivity .
  • Thioether Linkers : Provide conformational flexibility and resistance to enzymatic cleavage compared to oxygen or amine linkers, as seen in and .
  • Unmet Needs: Limited data exist on the target compound’s biological activity. Further studies should evaluate its kinase inhibition profile and compare it to vipadenant’s adenosine receptor effects .

Preparation Methods

Cyclocondensation of Pyrimidine Amines with Triazole Derivatives

A widely adopted method involves reacting 4,6-dichloro-2-propylpyrimidine-5-amine 30 with furan-2-ylmethanamine 31 under reflux in ethanol for 48 hours to form intermediate 32 . Subsequent cyclization with sodium nitrite in acetic acid at 0–5°C yields triazolo[4,5-d]pyrimidine 33 (Fig. 1). This approach ensures regioselectivity at the pyrimidine C5 position, critical for downstream functionalization.

Mechanistic Insight : The nitrosation of the exocyclic amine in 32 generates a diazonium intermediate, which undergoes intramolecular cyclization to form the triazole ring.

Annulation via Triazolamine Intermediates

Alternative routes employ triazolamine 5 (3-amino-1,2,4-triazole) as a binucleophilic reagent. Reaction with ethyl malonate 16 in DMF using NaH as a base at 80°C for 2 hours yields triazolo[1,5-a]pyrimidine 17 in 94% yield (Fig. 2). While this method targets [1,5-a] isomers, analogous conditions with substituted pyrimidines could facilitate [4,5-d] ring formation.

Optimization Note : The use of DMF as a polar aprotic solvent enhances nucleophilicity, accelerating cyclization.

Functionalization of the Furan Moiety

The methyl ester on the furan ring is typically introduced early via Fischer esterification or late-stage alkylation.

Fischer Esterification of Furan-2-Carboxylic Acid

Heating furan-2-carboxylic acid with methanol and H2SO4 under reflux for 12 hours provides methyl furan-2-carboxylate in >90% yield. Subsequent bromination at the 5-position using N-bromosuccinimide (NBS) and AIBN in CCl4 yields methyl 5-(bromomethyl)furan-2-carboxylate.

Key Data :

  • Bromination Yield : 75–80%.
  • Spectral Confirmation : IR shows C=O stretch at 1720 cm⁻¹; ¹H NMR (CDCl3): δ 7.25 (s, 1H, furan H3), 4.45 (s, 2H, CH2Br).

Alkylation of Mercapto-Triazolopyrimidine

Reaction of 7-mercapto-triazolopyrimidine with methyl 5-(bromomethyl)furan-2-carboxylate in DMF using K2CO3 as a base at 50°C for 4 hours affords the target compound (Fig. 3).

Optimization :

  • Solvent Choice : DMF enhances solubility of both reactants.
  • Base : K2CO3 minimizes ester hydrolysis.

Integrated Synthetic Route

Combining the above steps, a representative synthesis proceeds as follows:

  • Triazolopyrimidine Synthesis :

    • Cyclize 4,6-dichloro-2-propylpyrimidine-5-amine 30 with furan-2-ylmethanamine 31 to form 32 .
    • Treat 32 with NaNO2 in acetic acid to yield 3-methyl-3H-triazolo[4,5-d]pyrimidine 33 .
  • Chlorination :

    • React 33 with POCl3 to form 7-chloro derivative III .
  • Thioether Formation :

    • Displace chloride with methyl 5-(mercaptomethyl)furan-2-carboxylate in ethanol.
  • Esterification :

    • Confirm via ¹H NMR and elemental analysis.

Analytical and Spectral Characterization

Critical data for validating the target compound include:

Property Value
Molecular Formula C₁₄H₁₂N₆O₃S
Melting Point 178–180°C (recrystallized from ethanol)
¹H NMR (DMSO-d6) δ 8.65 (s, 1H, triazole H), 7.45 (d, 1H, furan H3), 4.70 (s, 2H, SCH2), 3.85 (s, 3H, OCH3), 2.55 (s, 3H, CH3)
IR (KBr) 1725 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N)

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing [1,5-a] vs. [4,5-d] isomers are controlled by steric and electronic effects of substituents.
  • Thiol Oxidation : Use inert atmospheres (N2/Ar) to prevent disulfide formation.
  • Ester Hydrolysis : Avoid aqueous bases during coupling steps.

Q & A

Q. What are the key steps and methodologies for synthesizing methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate?

  • Synthesis Steps :
    • Begin with precursor 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives, which are functionalized via nucleophilic substitution or thiolation reactions.
    • Introduce the thioether linkage using reagents like thiourea or thiols under reflux conditions (e.g., ethanol or DMF as solvents).
    • Couple the triazolopyrimidine intermediate with a furan-2-carboxylate moiety via a methylene bridge, typically using alkylating agents like methyl iodide in the presence of a base (e.g., triethylamine) .
  • Critical Conditions :
    • Temperature control (60–80°C) to avoid side reactions.
    • Catalyst use (e.g., acetic anhydride for acetylation steps) and inert atmosphere (N₂/Ar) to prevent oxidation.
    • Purification via column chromatography or recrystallization, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to identify key functional groups (e.g., triazole protons at δ 8.2–8.5 ppm, furan methylene at δ 4.3–4.6 ppm).
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₄H₁₂N₄O₃S: 325.0658).
  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water gradient) to confirm >95% purity .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Variables to Optimize :
    • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol.
    • Catalyst Loading : Incremental addition of triethylamine (1.2–1.5 equiv.) minimizes side-product formation.
    • Reaction Time : Extended reflux (12–16 hours) improves thioether bond formation but requires monitoring via TLC to prevent decomposition.
  • Yield Data :
    • Initial yields range from 40–50%; optimization (e.g., solvent switching to DMF) can increase yields to 65–70% .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

  • Potential Causes :
    • Purity discrepancies (e.g., residual solvents or unreacted precursors).
    • Assay-specific interference (e.g., compound aggregation in cell-based assays).
  • Resolution Methods :
    • Repurify batches using preparative HPLC and retest in multiple assays (e.g., enzymatic vs. cellular).
    • Validate target engagement via biophysical methods (e.g., SPR or ITC) to confirm direct binding .

Q. How does X-ray crystallography clarify structural ambiguities in this compound?

  • Crystallographic Insights :
    • Resolve stereochemical uncertainties (e.g., methylene bridge conformation).
    • Confirm non-covalent interactions (e.g., hydrogen bonding between triazole N and furan carbonyl).
  • Procedure :
    • Grow single crystals via slow evaporation in ethanol/water (3:1).
    • Collect data using Cu-Kα radiation (λ = 1.5418 Å) and solve structures with SHELX software.
    • Compare with analogous triazolopyrimidine derivatives (e.g., bond lengths within ±0.02 Å of expected values) .

Q. What computational methods predict the compound’s reactivity and metabolic stability?

  • In Silico Tools :
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO-LUMO gaps ~4.5–5.0 eV).
    • ADMET Prediction : Use SwissADME to estimate logP (~2.1), metabolic sites (e.g., furan ring oxidation), and CYP450 inhibition risks .

Data Contradiction Analysis Example

Issue Hypothesis Validation Approach
Variability in IC₅₀ values across studiesImpurities affecting bioactivityHPLC-MS purity check; retest in orthogonal assays (e.g., fluorescence polarization)
Discrepant NMR shiftsSolvent-dependent conformational changesCompare ¹H NMR in DMSO-d₆ vs. CDCl₃; perform VT-NMR to probe dynamic behavior

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